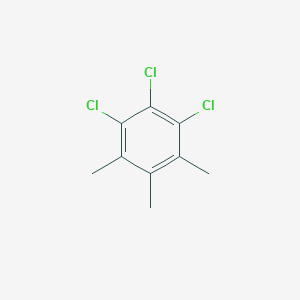
1,2,3-Trichloro-4,5,6-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloro-4,5,6-trimethylbenzene (TCMTB) is a chemical compound that belongs to the group of halogenated organic compounds. It is a colorless to pale yellow liquid with a strong odor and is widely used as a biocide in various industrial applications. TCMTB has been extensively studied for its efficacy as a biocide and its potential impact on the environment and human health.
Wirkmechanismus
The mechanism of action of 1,2,3-Trichloro-4,5,6-trimethylbenzene involves the disruption of the cell membrane of microorganisms. 1,2,3-Trichloro-4,5,6-trimethylbenzene is able to penetrate the cell membrane and interfere with the normal functioning of the cell. This can lead to cell death and the inhibition of microbial growth.
Biochemical and Physiological Effects:
1,2,3-Trichloro-4,5,6-trimethylbenzene has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. It can also have toxic effects on humans if ingested or inhaled. 1,2,3-Trichloro-4,5,6-trimethylbenzene has been shown to cause skin irritation and respiratory problems in humans. It is classified as a potential carcinogen by the International Agency for Research on Cancer (IARC).
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3-Trichloro-4,5,6-trimethylbenzene has been widely used as a biocide in laboratory experiments due to its efficacy against a wide range of microorganisms. However, its toxic effects on aquatic organisms and potential impact on human health must be taken into consideration when using 1,2,3-Trichloro-4,5,6-trimethylbenzene in laboratory experiments.
Zukünftige Richtungen
1. Development of alternative biocides that are less toxic to the environment and human health.
2. Further studies on the mechanism of action of 1,2,3-Trichloro-4,5,6-trimethylbenzene and its potential impact on human health.
3. Development of new applications for 1,2,3-Trichloro-4,5,6-trimethylbenzene, such as in the pharmaceutical industry.
4. Investigation of the potential impact of 1,2,3-Trichloro-4,5,6-trimethylbenzene on the microbiome of aquatic ecosystems.
5. Development of new methods for the synthesis of 1,2,3-Trichloro-4,5,6-trimethylbenzene that are more environmentally friendly.
In conclusion, 1,2,3-Trichloro-4,5,6-trimethylbenzene is a widely used biocide with both advantages and limitations for laboratory experiments. Its mechanism of action involves the disruption of the cell membrane of microorganisms, and it has been shown to have toxic effects on aquatic organisms and potential impact on human health. Future research should focus on developing alternative biocides, investigating the potential impact of 1,2,3-Trichloro-4,5,6-trimethylbenzene on aquatic ecosystems, and developing new applications for 1,2,3-Trichloro-4,5,6-trimethylbenzene.
Synthesemethoden
1,2,3-Trichloro-4,5,6-trimethylbenzene can be synthesized by reacting 1,2,3-trimethylbenzene with chlorine in the presence of a catalyst. The reaction occurs at high temperatures and pressures and produces 1,2,3-Trichloro-4,5,6-trimethylbenzene as a byproduct.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichloro-4,5,6-trimethylbenzene has been used as a biocide in various industrial applications, including leather tanning, paper manufacturing, and water treatment. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. 1,2,3-Trichloro-4,5,6-trimethylbenzene is also used as a preservative in cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
19219-81-9 |
|---|---|
Produktname |
1,2,3-Trichloro-4,5,6-trimethylbenzene |
Molekularformel |
C9H9Cl3 |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |
InChI-Schlüssel |
QCTIBRJBUAXXEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |
Andere CAS-Nummern |
19219-81-9 |
Synonyme |
1,2,3-Trichloro-4,5,6-trimethylbenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






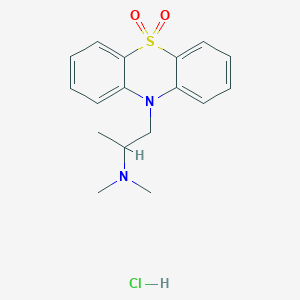
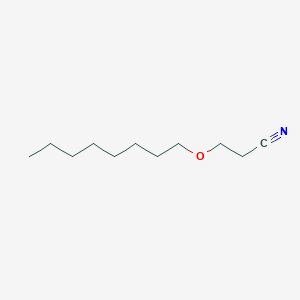
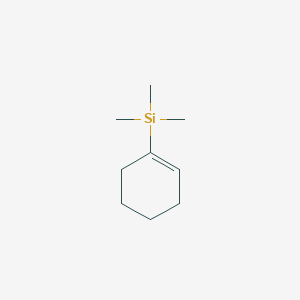

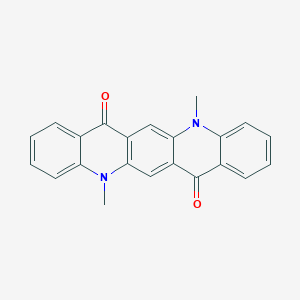
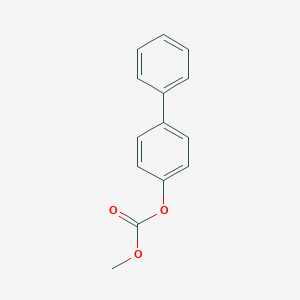
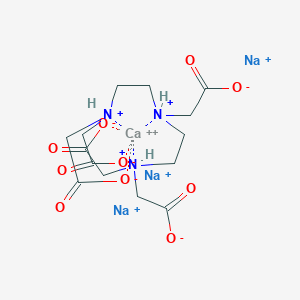
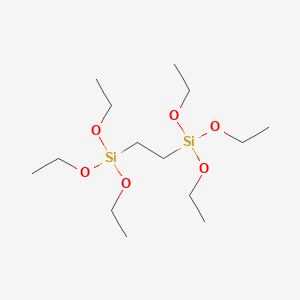


![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)